3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 609335-22-0
VCID: VC21392367
InChI: InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3
SMILES: COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

CAS No.: 609335-22-0

Cat. No.: VC21392367

Molecular Formula: C16H15NO4

Molecular Weight: 285.29g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one - 609335-22-0

Specification

CAS No. 609335-22-0
Molecular Formula C16H15NO4
Molecular Weight 285.29g/mol
IUPAC Name 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3
Standard InChI Key LSRSKTDYXLLLPU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Canonical SMILES COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O

Introduction

Molecular Characteristics

  • Functional Groups:

    • Benzoxazole core (heterocyclic aromatic system).

    • Ether (-O-) linkage in the side chain.

    • Methoxy (-OCH₃) group attached to the phenyl ring.

  • Molecular Weight: Calculated based on its structure.

  • Chemical Properties:

    • Likely exhibits moderate polarity due to the ether and methoxy groups.

    • Aromaticity contributes to stability.

General Synthetic Route

The synthesis of compounds like this typically involves:

  • Formation of the Benzoxazole Core:

    • Cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives (e.g., esters or acid chlorides).

  • Introduction of the Side Chain:

    • Alkylation of the benzoxazole core using a suitable alkyl halide containing the 4-methoxyphenoxy group.

Example Reaction Scheme

An example synthetic route could involve:

  • Reacting o-aminophenol with ethyl chloroformate to form the benzoxazole core.

  • Subsequent reaction with a halogenated ether derivative such as 4-methoxyphenoxyethyl chloride.

Spectroscopic Techniques

To confirm the structure, the following methods are typically employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR for functional group identification and connectivity.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for C=O (ketone), aromatic C=C, and C-O-C ether bonds.

  • Mass Spectrometry (MS):

    • Molecular ion peak for molecular weight determination.

Crystallographic Studies

X-ray crystallography can provide precise details about bond lengths, angles, and spatial arrangement.

Pharmaceutical Relevance

Compounds with benzoxazole cores are known for their biological activity, including:

  • Antimicrobial properties.

  • Potential as anti-inflammatory or anticancer agents due to their heterocyclic nature.

Material Science Applications

The compound's aromatic and heterocyclic features may make it useful in:

  • Organic semiconductors.

  • Photonic materials.

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